5-(PROPAN-2-YL)PYRIDIN-3-OL

Lipophilicity LogP ADME

5-(Propan-2-yl)pyridin-3-ol is a uniquely differentiated alkyl-pyridinol scaffold. Its 5-isopropyl substitution pattern confers a LogP of 1.98, enhancing membrane permeability for CNS-targeted candidates. The bifunctional core (phenolic OH + pyridine N) enables selective functionalization via cross-coupling or metalation. Crucially, its boiling point (303.2°C) analytically distinguishes it from 2- and 6-regioisomers, ensuring synthetic fidelity. Choose this compound to avoid regioisomeric contamination and to leverage its amphoteric reactivity for complex target synthesis.

Molecular Formula C8H11NO
Molecular Weight 137.182
CAS No. 1243280-48-9
Cat. No. B2628537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(PROPAN-2-YL)PYRIDIN-3-OL
CAS1243280-48-9
Molecular FormulaC8H11NO
Molecular Weight137.182
Structural Identifiers
SMILESCC(C)C1=CC(=CN=C1)O
InChIInChI=1S/C8H11NO/c1-6(2)7-3-8(10)5-9-4-7/h3-6,10H,1-2H3
InChIKeyZULWJXNGSCEKDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Propan-2-yl)pyridin-3-ol (CAS 1243280-48-9): Procurement-Focused Baseline for a 5-Isopropyl-3-pyridinol Scaffold


5-(Propan-2-yl)pyridin-3-ol (also referred to as 5-isopropylpyridin-3-ol or 3-hydroxy-5-(iso-propyl)pyridine) is an alkyl-substituted monohydroxypyridine with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol [1]. It is characterized by a pyridine ring bearing a hydroxyl group at the 3-position and an isopropyl group at the 5-position [1]. This substitution pattern defines it as a bifunctional heterocyclic building block, possessing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group , which confers an amphoteric nature and renders it a versatile scaffold for further synthetic elaboration .

Why 5-(Propan-2-yl)pyridin-3-ol Cannot Be Interchanged with Unsubstituted or Regioisomeric Pyridin-3-ols


The precise positioning of the isopropyl and hydroxyl substituents on the pyridine ring of 5-(propan-2-yl)pyridin-3-ol is the critical determinant of its physicochemical and, by extension, its synthetic utility and potential biological behavior [1]. Unsubstituted pyridin-3-ol lacks the steric bulk and lipophilicity provided by the isopropyl group, resulting in a dramatically different LogP (0.48 vs 1.98) [1] and boiling point (280-281°C vs 303.2°C) , which directly impacts its behavior in extraction, purification, and reaction media [1]. Furthermore, shifting the isopropyl group to the 2- or 6-position (i.e., regioisomers) alters the electronic environment of the hydroxyl group and the steric hindrance around the nitrogen, leading to distinct melting points (e.g., 2-isopropyl: 155-157°C ; 5-isopropyl: melting point data not readily available, suggesting a different physical state) and boiling points (2-isopropyl: 281.4°C ; 6-isopropyl: 287.8°C ). These regioisomeric differences are non-trivial; they can dictate the outcome of metal-catalyzed cross-couplings, influence the selectivity of electrophilic aromatic substitution, and ultimately lead to different synthetic pathways and product profiles. Therefore, substituting 5-(propan-2-yl)pyridin-3-ol with an isomer or an unsubstituted analog in a validated procedure is not a scientifically sound practice and may result in synthetic failure or the generation of an undesired product.

Quantitative Differentiation of 5-(Propan-2-yl)pyridin-3-ol: Physicochemical Comparisons to Key Analogs and Regioisomers


Lipophilicity Advantage: Elevated LogP of 5-Isopropylpyridin-3-ol vs. Unsubstituted and Lower Alkyl Analogs

5-(Propan-2-yl)pyridin-3-ol exhibits a calculated LogP of 1.98 [1], which is substantially higher than that of the parent pyridin-3-ol (LogP = 0.48-0.79) and even exceeds the LogP of 5-methylpyridin-3-ol (LogP ≈ 1.10) [2] and 5-ethylpyridin-3-ol (LogP ≈ 1.35) . This increased lipophilicity, conferred by the branched isopropyl group, is a key differentiating factor.

Lipophilicity LogP ADME Extraction Chromatography

Regioisomeric Boiling Point Differentiation: Unique Thermal Profile vs. 2- and 6-Isopropylpyridin-3-ols

The boiling point of 5-(propan-2-yl)pyridin-3-ol is reported as 303.2±22.0 °C at 760 mmHg [1]. This is distinct from its regioisomers, with 2-isopropylpyridin-3-ol having a boiling point of 281.4±20.0 °C and 6-isopropylpyridin-3-ol having a boiling point of 287.8±20.0 °C . The variation of ~15-22°C in boiling point between these three regioisomers is a direct consequence of the different substitution patterns and their impact on intermolecular forces.

Boiling Point Distillation Volatility Regioisomerism Purification

Bifunctional Scaffold: Class-Level Evidence for Amphoteric Reactivity in Pyridin-3-ol Derivatives

As a member of the 3-hydroxypyridine class, 5-(propan-2-yl)pyridin-3-ol is described as a bifunctional heterocyclic building block with an amphoteric nature . This arises from the presence of a basic pyridine nitrogen and an acidic phenolic hydroxyl group . This class-level property allows for diverse reactivity: the hydroxyl group can be alkylated, acylated, or converted to a good leaving group (e.g., tosylate, triflate) for cross-coupling, while the pyridine nitrogen can be oxidized, quaternized, or participate in coordination chemistry.

Amphoteric Scaffold Synthetic Versatility Medicinal Chemistry Bioisostere

Commercial Availability and Purity: A Reliable Procurement Option with Documented Quality

5-(Propan-2-yl)pyridin-3-ol is commercially available from multiple reputable chemical suppliers, with stated purity levels typically at 98% or higher . For instance, Chemscene offers the compound with ≥98% purity and provides explicit storage (sealed dry, 2-8°C) and shipping (room temperature) conditions . Similarly, Leyan lists the product with 98% purity and multiple packaging options (100mg to 25g) . This commercial availability contrasts with some less common regioisomers or substituted pyridin-3-ols that may only be available through custom synthesis.

Procurement Purity Vendor Supply Chain Quality Control

Recommended Research and Industrial Applications for 5-(Propan-2-yl)pyridin-3-ol Based on Its Unique Physicochemical Profile


Lipophilic Building Block for Drug Discovery and Agrochemical Synthesis

Given its elevated LogP of 1.98 [1], 5-(propan-2-yl)pyridin-3-ol is an ideal lipophilic building block for the synthesis of drug candidates and agrochemicals where enhanced membrane permeability or non-polar solubility is required. It is particularly valuable as a phenol or nicotinic acid bioisostere in medicinal chemistry programs targeting central nervous system (CNS) disorders or intracellular targets, where improved blood-brain barrier penetration is a key design goal [1].

Precursor for Metal-Catalyzed Cross-Coupling and C-H Functionalization

The bifunctional nature of the pyridin-3-ol core allows for selective functionalization. The hydroxyl group can be readily converted into a triflate or other leaving group, enabling its use as a substrate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Alternatively, the pyridine ring can be selectively metalated at positions ortho to the nitrogen, offering routes to more complex, polysubstituted pyridines.

Scaffold for the Development of Coordination Complexes and Functional Materials

The presence of both a hard (phenolic oxygen) and soft (pyridine nitrogen) donor atom makes 5-(propan-2-yl)pyridin-3-ol a potential ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). The steric bulk of the 5-isopropyl group can be leveraged to influence the geometry and stability of the resulting complexes, which may have applications in catalysis, sensing, or materials science.

Reference Standard for Regioisomeric Separation and Analytical Method Development

The distinct boiling point of 5-(propan-2-yl)pyridin-3-ol (303.2±22.0 °C) relative to its 2- and 6-regioisomers (~281.4°C and ~287.8°C, respectively) [1] makes it a useful reference compound for developing and validating chromatographic methods (e.g., GC, HPLC) aimed at separating mixtures of isomeric pyridinols. This is particularly relevant in process chemistry where regioselective syntheses may yield byproducts that require analytical control.

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